Seriniquinone is a natural quinone, a class of organic compounds that are formally "derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds", resulting in "a fully conjugated cyclic dione structure". [] It was first isolated from a rare marine bacterium belonging to the genus Serinicoccus. [, , ] This secondary metabolite exhibits potent in vitro activity against a variety of cancer cell lines, showing particular selectivity towards melanoma. [, , , ] This selectivity, coupled with its novel mechanism of action, has positioned seriniquinone as a promising lead for the development of new cancer treatments, particularly for melanoma. [, ]
Future research directions for seriniquinone are multifaceted. Firstly, there is a need to further investigate its mechanism of action, particularly the intricacies of its interaction with dermcidin and its downstream effects on autophagy and apoptosis. [, ] Secondly, developing more potent and soluble analogues of seriniquinone with improved pharmacological properties is crucial for its advancement towards clinical trials. [, ] Exploring its potential synergy with other anticancer agents, especially in the context of different melanoma mutations like BRAF and NRAS, could lead to more effective treatment strategies. [] Lastly, investigating the potential of dermcidin as a biomarker for seriniquinone sensitivity and a drug target in its own right could personalize melanoma treatment. []
The synthesis of seriniquinone has been achieved through various methods, with notable advancements in synthetic accessibility allowing for detailed structure-activity relationship studies. The initial synthesis involved the oxidation of 1-tetralone to form a key intermediate, followed by a condensation reaction with a 2,3-dichlorinated-1,4-naphthoquinone using cesium carbonate in anhydrous acetonitrile .
This synthetic route has been optimized to produce a range of functionalized derivatives, enhancing both solubility and biological activity.
The molecular structure of seriniquinone consists of a complex arrangement of carbon atoms forming multiple aromatic rings. It features two aryl groups linked by a quinonoid structure, which is crucial for its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry have been employed to confirm the structure and purity of synthesized seriniquinone.
Seriniquinone participates in various chemical reactions that are significant for its biological activity. Notably, it can undergo redox reactions due to its quinonoid nature, which allows it to act as an electron acceptor.
The mechanism by which seriniquinone exerts its anticancer effects primarily involves targeting human dermcidin, a protein implicated in cancer cell survival. Upon exposure to seriniquinone, several cellular responses are triggered:
Seriniquinone possesses distinct physical and chemical properties that influence its behavior in biological systems:
Seriniquinone's unique properties make it suitable for several scientific applications:
The discovery of seriniquinone stemmed from a targeted bioprospecting initiative led by the Fenical group, supported by the U.S. National Cancer Institute. During an expedition to the islands of Palau in the South Pacific, researchers collected sediment samples from both shallow-water and deep-water marine environments. These sediments were cultivated in seawater-based nutrient media designed to select for rare marine actinomycetes. From one such sample, a unique Gram-positive bacterium was isolated, which preliminary analysis suggested belonged to the exceedingly rare genus Serinicoccus [1] [5].
Cytotoxicity-guided fractionation of the organic extract from this bacterial culture revealed a highly aromatic metabolite with the unusual molecular formula C₂₀H₈O₄S. This compound, designated seriniquinone, featured a distinctive quinone-thiophene scaffold not previously documented in natural products chemistry. Initial testing against HCT-116 human colon carcinoma cells demonstrated moderate cytotoxicity (LD₅₀ = 0.4 μg/mL), but more significantly, the pure compound exhibited remarkable selectivity profiles in subsequent comprehensive screening [1]. The isolation marked the first chemical investigation of any member of the genus Serinicoccus, highlighting the untapped chemical potential of marine actinomycetes from underexplored geographical niches [1] [5].
Table 1: Discovery Parameters of Seriniquinone
Parameter | Detail | Significance |
---|---|---|
Geographical Origin | Palau Islands, South Pacific | Biodiversity hotspot; pristine marine sediments |
Source Material | Marine sediment (shallow & deep-water) | Novel ecological niche for actinomycete isolation |
Producer Organism | Serinicoccus sp. (Gram-positive bacterium) | First chemical study of this genus |
Initial Bioactivity | LD₅₀ = 0.4 μg/mL against HCT-116 | Moderate cytotoxicity; prompted purification |
The true therapeutic potential of seriniquinone emerged during comprehensive evaluation through the NCI-60 human tumor cell line screen, a benchmark platform for anticancer drug discovery. While the crude extract showed modest cytotoxicity, pure seriniquinone demonstrated striking selectivity against melanoma cell lines, exhibiting 100–1000-fold enhanced potency compared to its effects on other cancer types [1]. Notably, the compound achieved submicromolar IC₅₀ values against multiple melanoma lines, with exceptional activity against the Malme-3M cell line (IC₅₀ = 0.05 μM) [5].
This melanoma-selective cytotoxicity distinguished seriniquinone from conventional chemotherapeutic agents and sparked intensive research into its mechanism. The NCI screening data revealed that seriniquinone was particularly effective against SK-MEL-28 (IC₅₀ = 0.36 μM) and other melanoma lines while showing significantly reduced potency against non-melanoma malignancies [1] [5]. This unprecedented selectivity profile provided the driving force for subsequent medicinal chemistry and mechanistic studies aimed at developing seriniquinone derivatives with improved drug-like properties [1].
Table 2: Comparative Cytotoxic Activity of Seriniquinone in Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | Relative Potency |
---|---|---|---|
Malme-3M | Melanoma (metastatic) | 0.05 | Highest activity |
SK-MEL-28 | Melanoma | 0.36 | High activity |
HCT-116 | Colon carcinoma | 1.29 | Moderate activity |
B16 | Murine melanoma | 2.38 | Moderate activity |
HL-60 | Leukemia | 1.73 | Moderate activity |
Accurate taxonomic identification of seriniquinone's producer organism was essential for both scientific reproducibility and potential scale-up strategies. Researchers employed 16S ribosomal DNA (rDNA) sequencing—the gold standard for microbial phylogenetics—to classify the Gram-positive bacterium isolated from Palau sediments. Comparative analysis of the 16S rDNA gene sequence confirmed the strain belonged to the genus Serinicoccus, a member of the order Actinomycetales [1] [5].
The phylogenetic analysis revealed that this marine-derived Serinicoccus strain shared significant 16S rDNA homology with known terrestrial species but displayed distinct genetic markers potentially linked to its marine adaptation. The organism was characterized as an aerobic, non-motile actinobacterium with orange-pigmented colonies, consistent with the established features of the genus. However, the strain's optimal growth in seawater-based media and its secondary metabolite profile suggested unique adaptations to the marine environment not observed in terrestrial congeners [1].
This taxonomic work established several critical points: First, it confirmed the novelty of the producing organism within a rare actinomycete genus. Second, it provided a genetic fingerprint enabling future strain comparison and identification. Third, it highlighted the potential of marine-adapted Serinicoccus species as producers of structurally unique bioactive metabolites. The precise species designation remains unpublished pending further polyphasic taxonomic analysis, but its phylogenetic distinctiveness underscores how marine sediments harbor microorganisms with divergent biosynthetic capabilities compared to their terrestrial relatives [1] [5].
Table 3: Phylogenetic and Phenotypic Features of the Seriniquinone-Producing Bacterium
Characteristic | Observation | Method of Analysis |
---|---|---|
Taxonomic Order | Actinomycetales | 16S rDNA sequencing |
Genus | Serinicoccus | BLAST analysis of 16S rDNA |
Cell Morphology | Gram-positive cocci, non-motile | Microscopy & staining |
Colony Pigmentation | Orange colonies | Cultural characteristics |
Growth Requirement | Seawater-based media optimal | Physiological profiling |
Genetic Uniqueness | Distinct from terrestrial Serinicoccus | Comparative phylogenetics |
Concluding Synthesis
Seriniquinone's journey from marine sediments to a promising antimelanoma agent exemplifies the power of marine bioprospecting coupled with rigorous biological and taxonomic science. Its discovery from a previously uninvestigated genus of marine actinomycetes underscores the vast untapped potential of ocean microbiomes for drug discovery. The compound's unprecedented selectivity against melanoma in the NCI-60 panel—rooted in its novel mechanism targeting dermcidin—provides a compelling foundation for ongoing development. The precise phylogenetic characterization of its source organism enables future targeted isolation efforts and biosynthetic studies. As marine natural product research advances through international collaborations like the MaNaPro and ECMNP conferences [6], compounds like seriniquinone validate continued exploration of Earth's final pharmaceutical frontier: the ocean.
Table 4: Key Identifiers of Seriniquinone
Chemical Parameter | Identifier |
---|---|
IUPAC Name | Not fully established in literature |
Chemical Formula | C₂₀H₈O₄S |
CAS Registry Number | 22200-69-7 |
Molecular Weight | 344.34 g/mol |
Natural Product Source | Marine bacterium Serinicoccus sp. |
Therapeutic Focus | Melanoma-selective anticancer agent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7